molecular formula C8H17NO2 B7967588 2-Amino-6-methylheptanoic acid CAS No. 56649-56-0

2-Amino-6-methylheptanoic acid

Cat. No.: B7967588
CAS No.: 56649-56-0
M. Wt: 159.23 g/mol
InChI Key: HDIIAKZNFLPDPT-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2-amino-6-methylheptanoic acid is $$ \text{C}8\text{H}{17}\text{NO}_2 $$, with a molar mass of 159.23 g/mol. Its structure comprises a seven-carbon aliphatic chain featuring a methyl branch at the sixth carbon and an amino group at the second position (Figure 1). The stereochemical configuration at the α-carbon (C2) determines its enantiomeric forms: the (2R)- and (2S)-isomers. The (2R)-enantiomer, represented by the SMILES notation CC(C)CCC[C@@H](N)C(O)=O, adopts a specific spatial arrangement critical for its interactions in biological systems.

Comparative studies of enantiomers reveal distinct physicochemical properties. For instance, the (2S)-isomer (CAS 31872-99-8) shares the same molecular formula but differs in optical rotation and crystal packing behavior. Density functional theory (DFT) calculations predict that the branched methyl group induces steric hindrance, stabilizing the gauche conformation of the aliphatic chain. This conformation influences hydrogen-bonding networks in crystalline derivatives, as observed in salts formed with inorganic counterions.

Table 1: Key structural parameters of this compound

Property Value Source
Molecular formula $$ \text{C}8\text{H}{17}\text{NO}_2 $$
Molar mass 159.23 g/mol
SMILES (R-enantiomer) CC(C)CCC[C@@H](N)C(O)=O
InChIKey (racemic) HDIIAKZNFLPDPT-UHFFFAOYSA-N

Comparative Analysis of Linear vs. Branched Aliphatic Chain Configurations

The methyl branch at C6 differentiates this compound from linear analogs such as 2-aminoheptanoic acid. This structural modification reduces rotational freedom, increasing the compound’s hydrophobicity (logP = 1.92). Fourier-transform infrared (FTIR) spectroscopy highlights differences in C-H stretching vibrations between branched and linear analogs: branched chains exhibit asymmetric stretching at 2960 cm$$^{-1}$$ and symmetric stretching at 2870 cm$$^{-1}$$, whereas linear chains show peaks shifted by 10–15 cm$$^{-1}$$.

The branched configuration also affects solubility. While linear analogs dissolve readily in polar solvents, this compound demonstrates limited solubility in water (2.1 mg/mL at 25°C) but enhanced solubility in ethanol. Molecular dynamics simulations attribute this to the methyl group’s disruption of hydrogen-bonding networks, favoring interactions with nonpolar solvents.

X-ray Crystallographic Studies on Derivatives and Salts

X-ray crystallography of metal complexes reveals how the branched chain influences coordination geometry. In the zinc(II) derivative, the amino and carboxylate groups chelate the metal ion, adopting a distorted octahedral geometry. The methyl group at C6 prevents close packing of adjacent molecules, resulting in a lattice with 14% void volume. Similar studies on sodium salts show monoclinic crystal systems (space group P2$$_1$$) with unit cell parameters $$ a = 5.42 \, \text{Å}, b = 7.89 \, \text{Å}, c = 12.34 \, \text{Å} $$.

In contrast, the hydrochloride salt crystallizes in an orthorhombic system (space group Pbca), stabilized by N–H···Cl hydrogen bonds (2.89 Å). These structural variations underscore the role of counterions in modulating crystalline order and stability.

Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$-NMR (400 MHz, D$$_2$$O) reveals distinct signals for the methyl branch (δ 0.91 ppm, triplet) and the α-proton adjacent to the amino group (δ 3.21 ppm, multiplet). The $$ ^{13}\text{C} $$-NMR spectrum confirms six unique carbon environments, including a carboxylate carbon at δ 176.5 ppm and a methyl carbon at δ 19.3 ppm.

Infrared (IR) Spectroscopy
FTIR analysis identifies characteristic absorptions at 3300 cm$$^{-1}$$ (N–H stretch), 1715 cm$$^{-1}$$ (C=O stretch), and 1580 cm$$^{-1}$$ (N–H bend). The absence of a peak near 2100 cm$$^{-1}$$ excludes nitrile or alkyne functionalities, confirming the saturated aliphatic chain.

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a molecular ion peak at m/z 159.126 ([M+H]$$^+$$), consistent with the molecular formula. Collision-induced dissociation (CID) generates fragment ions at m/z 142.123 ([M+H–H$$2$$O]$$^+$$) and m/z 128.070 ([M+H–CH$$3$$CH$$_2$$]$$^+$$), indicative of sequential loss of water and ethylene.

Table 2: Spectroscopic signatures of this compound

Technique Key Signals Assignment Source
$$ ^1\text{H} $$-NMR δ 0.91 (t), δ 3.21 (m) Methyl, α-proton
FTIR 1715 cm$$^{-1}$$, 1580 cm$$^{-1}$$ C=O stretch, N–H bend
HR-ESI-MS m/z 159.126 ([M+H]$$^+$$) Molecular ion

Properties

IUPAC Name

2-amino-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIAKZNFLPDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306387
Record name 2-Amino-6-methylheptanoic acid
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Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-56-0
Record name 2-Amino-6-methylheptanoic acid
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Record name 2-Amino-6-methylheptanoic acid
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Record name 2-amino-6-methylheptanoic acid hydrochloride
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Preparation Methods

One-Pot Ammonolysis-Hydrolysis for Pyridine Derivatives

The patent EP3162796A1 details a two-step, one-pot method for synthesizing 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine. Although targeting a heteroaromatic system, this protocol offers transferable insights:

Key Steps:

  • Ammonolysis: Reaction of 2-chloro-3-cyano-6-methylpyridine with 20–30% aqueous ammonia at 120–180°C for 2–10 hours yields 2-amino-6-methylnicotinamide.

  • Hydrolysis: Subsequent base-mediated hydrolysis (e.g., KOH at 80–100°C for 2–5 hours) converts the nitrile to a carboxylic acid, achieving 82.9% yield and >97% purity.

Adaptability Considerations:

  • Solvent Selection: Aqueous ammonia facilitates both steps, minimizing intermediate isolation.

  • Byproduct Control: Removing ammonia via reduced pressure after the first step prevents unwanted side reactions during hydrolysis.

Nickel-Catalyzed Asymmetric Allylic Alkylation

The Royal Society of Chemistry report demonstrates a palladium/nickel-cocatalyzed route to chiral allylic amino acids. For example, (2S, E)-2-amino-4-(2-hydroxyethylidene)-5-methylheptanoic acid was synthesized in 76% yield with >99% enantiomeric excess (ee) using a Ni-(S)-BPB complex.

Reaction Parameters:

  • Catalyst System: Pd₂(dba)₃·CHCl₃ (5 mol%) and dppe (10 mol%) in dichloroethane (DCE).

  • Temperature/Time: 30°C for 12 hours.

  • Purification: Flash chromatography on silica gel with ethyl acetate/dichloromethane gradients.

Relevance to Target Compound:
While this method targets allylic systems, its emphasis on stereocontrol and mild conditions could guide the development of asymmetric syntheses for 2-amino-6-methylheptanoic acid.

Comparative Analysis of Methodologies

Yield and Purity Tradeoffs

ParameterOne-Pot AmmonolysisNickel-Catalyzed Alkylation
Yield 82.9%76–99%
Purity >97%>99% ee
Reaction Time 9–15 hours12 hours
Catalyst Complexity Low (base only)High (Pd/Ni cocatalysts)

The one-pot method excels in operational simplicity, whereas the nickel-catalyzed approach offers superior stereoselectivity.

Proposed Pathways for this compound

Retrosynthetic Analysis

Potential disconnections include:

  • Strecker Synthesis: Aldehyde + ammonia + cyanide, followed by hydrolysis.

  • Enantioselective Hydrogenation: Catalytic reduction of α-imino esters.

Experimental Design Considerations

  • Steric Hindrance Mitigation: Use of bulky ligands (e.g., BPB in) to direct regioselectivity.

  • Protecting Groups: Temporary protection of the amino group during methyl branch introduction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates
2-Amino-6-methylheptanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it has been utilized in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier (BBB) effectively .

Neuroprotective Agents
Research indicates that derivatives of this compound can exhibit neuroprotective effects. These compounds may help in mitigating neuronal damage caused by oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroimaging Applications

PET Imaging Tracers
One of the most significant applications of this compound is in the development of PET imaging tracers. The compound's ability to be radiolabeled allows for its use in visualizing brain tumors and other neurological conditions. Studies have shown that radiolabeled versions of this amino acid can provide superior imaging properties compared to traditional tracers like O-(2-[^18F]fluoroethyl)-L-tyrosine (FET) .

Case Study: Brain Tumor Imaging

A study demonstrated that a radiolabeled derivative, (S)-2-amino-7-[^18F]fluoro-2-methylheptanoic acid, exhibited significantly higher uptake in brain tumor cells compared to normal brain tissue. This property enhances the tumor-to-background ratio, making it a promising candidate for improved diagnostic imaging in oncology .

Biochemical Research

Transport Mechanisms
The transport mechanisms of this compound across cellular membranes have been extensively studied. It is recognized that this compound can utilize various amino acid transport systems, which is crucial for its effective delivery to target tissues, particularly in the brain where selective transport is necessary for therapeutic efficacy .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including one-pot reactions that yield high purity and yield. This efficiency in synthesis makes it attractive for industrial applications where large-scale production is required .

Summary Table of Applications

Application AreaDescriptionExample/Reference
Medicinal ChemistryIntermediate for synthesizing drugs targeting neurological disordersNeuroprotective agents
NeuroimagingUsed as a tracer for PET imaging to visualize brain tumorsHigher tumor-to-background ratios
Biochemical ResearchStudies on amino acid transport mechanisms across cell membranesTransport systems
Chemical SynthesisEfficient synthetic pathways for high-yield productionOne-pot synthesis methods

Mechanism of Action

The mechanism of action of 2-Amino-6-methylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of 2-amino-6-methylheptanoic acid with five analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1689893-27-3 C₈H₁₇NO₂ 159.23 Amino group (C2), methyl branch (C6), carboxylic acid
(S)-2-Amino-6-oxopimelic acid N/A C₇H₁₁NO₆ 205.17 Amino group (C2), ketone (C6), dicarboxylic acid
Ethyl 2-amino-6-methylheptanoate hydrochloride 2126160-25-4 C₁₀H₂₂ClNO₂ 223.74 Ethyl ester, hydrochloride salt, methyl branch (C6)
(2S,3S)-3-Amino-2-hydroxyheptanoic acid N/A C₇H₁₃NO₃ 159.18 Hydroxyl group (C2), amino group (C3), carboxylic acid
6-Methylheptanoic acid 543-82-8* C₈H₁₆O₂ 144.21 Methyl branch (C6), carboxylic acid (no amino group)
2-Aminoheptanoic acid 1115-90-8 C₇H₁₅NO₂ 145.20 Amino group (C2), straight-chain carboxylic acid

Biological Activity

2-Amino-6-methylheptanoic acid, also referred to as (2R)-2-amino-6-methylheptanoic acid, is a non-proteinogenic amino acid with the molecular formula C8_8H17_{17}NO2_2 and a CAS number of 1689893-27-3. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Weight : 159.23 g/mol
  • Purity : ≥ 95%
  • Structural Formula :
    C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2
  • IUPAC Name : (R)-2-amino-6-methylheptanoic acid

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been utilized in the synthesis of cyclic peptides that demonstrate significant antibacterial properties. These peptides can target various bacterial strains, showcasing the compound's potential as an antibiotic agent .

Role in Cancer Research

The compound is involved in studies related to cancer biology, particularly concerning the YAP/TEAD signaling pathway, which is crucial in cell proliferation and oncogenesis. Inhibitors that disrupt the YAP–TEAD interaction have been shown to suppress tumor growth, suggesting that derivatives of this compound could serve as therapeutic agents for cancers characterized by YAP overexpression .

Neuroprotective Effects

Preliminary studies suggest that this amino acid may have neuroprotective effects. It appears to influence neuronal signaling pathways, which could be beneficial in conditions such as neurodegenerative diseases . The specific mechanisms by which it exerts these effects are still under investigation.

Toxicological Profile

The safety assessment of this compound indicates that it is not genotoxic and has a low toxicity profile. Studies have shown that it does not induce significant cytotoxic effects at concentrations typically used in research settings .

Endpoint Result
GenotoxicityNot expected to be genotoxic
Repeated Dose ToxicityNOAEL: 3 mg/kg/day
Developmental ToxicityNOAEL: 50 mg/kg/day
FertilityNOAEL: 250 mg/kg/day

Case Studies

  • Synthesis and Activity Relationship : A study demonstrated the total synthesis of longicatenamycin A, which includes (S)-2-amino-6-methylheptanoic acid as a key building block. This synthesis highlighted the compound's utility in developing new antibacterial agents .
  • In Vitro Studies on Tumor Cells : Research involving peptide libraries panned against non-small cell lung cancer tissues revealed that modifications including this compound significantly enhanced binding affinity and selectivity towards tumor cells, indicating its potential role in targeted cancer therapies .

Q & A

Q. What are the established laboratory synthesis protocols for 2-Amino-6-methylheptanoic acid?

Synthesis typically involves multi-step reactions, including hydrogenation and cyclization. For example, a method using palladium-catalyzed hydrogenation under acidic conditions (e.g., acetic acid) followed by purification via column chromatography has been reported. Reaction conditions such as temperature (20–60°C) and solvent systems (e.g., methanol, ethyl acetate) are critical for optimizing yield .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using personal protective equipment (gloves, goggles) and working in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Stability data indicate long-term storage at -20°C in airtight containers .

Q. What spectroscopic techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. Infrared (IR) spectroscopy can confirm functional groups like the carboxylic acid and amine. NIST-provided reference data (e.g., molecular weight: 159.23 g/mol, InChIKey identifiers) are critical for validation .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved?

Discrepancies in receptor-binding affinities or metabolic pathways may arise from differences in experimental models (e.g., in vitro vs. in vivo). A systematic approach includes:

  • Replicating studies under identical conditions (e.g., pH, temperature).
  • Cross-validating results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization).
  • Revisiting historical datasets (e.g., Fellows, 1947) to identify methodological biases .

Q. What computational strategies optimize the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict interactions with target proteins (e.g., enzymes, transporters). Key parameters include logP (lipophilicity) and topological polar surface area (TPSA), which influence bioavailability. Validation via in vitro assays (e.g., IC₅₀ measurements) is essential .

Q. What analytical methodologies address stability challenges in aqueous solutions?

High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products under varying pH (e.g., 3–9) and temperature conditions. Accelerated stability studies (40°C/75% relative humidity) predict shelf life. Lyophilization or co-solvent systems (e.g., PEG-400) may enhance stability .

Methodological Considerations

Q. How should researchers design dose-response studies for toxicity evaluation?

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
  • Include positive/negative controls (e.g., known inhibitors, vehicle-only groups).
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate dose-dependent effects .

Q. What strategies validate purity in synthetic batches?

Combine orthogonal methods:

  • HPLC purity ≥95% (area under the curve).
  • Elemental analysis (C, H, N) to confirm empirical formula (C₈H₁₇NO₂).
  • Melting point consistency (±2°C deviation) .

Data Presentation and Reproducibility

Q. How can raw data be effectively organized for peer review?

  • Include processed data (e.g., kinetic curves, chromatograms) in the main text.
  • Archive raw datasets (e.g., NMR spectra, assay plate reads) in supplementary materials or repositories like Zenodo.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What steps ensure reproducibility in enantiomeric synthesis?

  • Document chiral column specifications (e.g., Chiralpak AD-H) and mobile phase ratios.
  • Report enantiomeric excess (ee) via polarimetry or chiral HPLC.
  • Validate absolute configuration using X-ray crystallography or circular dichroism .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-methylheptanoic acid
Reactant of Route 2
2-Amino-6-methylheptanoic acid

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